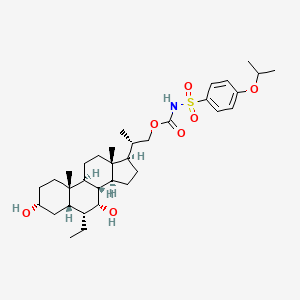

NR1H4 activator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H53NO7S |

|---|---|

Molecular Weight |

619.9 g/mol |

IUPAC Name |

[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22-,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |

InChI Key |

JLMRPDFFAJUPGE-YVBUYISXSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NR1H4 Activators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR). As a key regulator of bile acid, lipid, and glucose homeostasis, NR1H4 has emerged as a critical therapeutic target for a range of metabolic and cholestatic liver diseases. This document details the signaling pathways, experimental validation methodologies, and quantitative data associated with prototypical NR1H4 activators.

Core Mechanism of NR1H4 Activation

NR1H4 is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] The primary endogenous ligands for NR1H4 are bile acids, such as chenodeoxycholic acid (CDCA).[1][3] Activation of NR1H4 by synthetic agonists, such as Obeticholic Acid, Fexaramine, and GW4064, triggers a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression.[4] This regulation occurs through two primary pathways: a direct hepatic pathway and an indirect intestine-liver crosstalk pathway.

Direct Hepatic Signaling Pathway

In hepatocytes, activated NR1H4 directly binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes involved in bile acid synthesis and transport. A key event in this pathway is the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][6] SHP, in turn, represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][6][7]

Furthermore, hepatic NR1H4 activation upregulates the expression of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), which are crucial for the efflux of bile acids from hepatocytes into the bile canaliculi, thus reducing hepatic bile acid toxicity.[8][9]

Indirect Intestine-Liver Crosstalk Pathway

NR1H4 is also highly expressed in the enterocytes of the intestine.[8] Upon activation by agonists in the gut, intestinal NR1H4 induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[6][7][10] FGF19 is released into the portal circulation and travels to the liver, where it binds to its cognate receptor complex, Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho.[11][12] This binding activates a downstream signaling cascade, primarily involving the Ras-Raf-MAPK pathway, which leads to the potent repression of CYP7A1 gene expression.[13][14] This indirect pathway is a major contributor to the feedback inhibition of bile acid synthesis.

Quantitative Data on NR1H4 Activators

The potency and efficacy of various NR1H4 activators have been characterized using a variety of in vitro assays. The following tables summarize key quantitative data for prominent synthetic agonists.

| Activator | Assay Type | EC50 Value | Reference |

| Fexaramine | Cell-based reporter assay | 25 nM | [4][15] |

| Fexaramine | FRET-based coactivator binding assay (SRC1) | 255 nM | [15] |

| Obeticholic Acid (OCA) | FXR Activation | 99 nM | [9] |

| GW4064 | Cell-based reporter assay | 80 nM | [4] |

| MFA-1 | Coactivator recruitment assay | 16.9 nM | [15] |

Table 1: Potency of various NR1H4 activators.

| Activator | Parameter | Value | Reference |

| Fexaramine | Affinity for FXR | 100-fold greater than natural compounds | [16][17] |

| Obeticholic Acid (OCA) | Potency vs. CDCA | ~20- to 33-fold more potent | [3] |

Table 2: Comparative efficacy and affinity of NR1H4 activators.

Experimental Protocols

The study of NR1H4 activation and its downstream effects relies on a variety of specialized experimental techniques. Detailed methodologies for key assays are provided below.

TR-FRET based FXR Agonist Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding of NR1H4 to a coactivator peptide in the presence of a test compound.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of terbium (Tb)-labeled anti-GST antibody, a GST-tagged NR1H4 ligand-binding domain (LBD), and a biotinylated coactivator peptide (e.g., SRC-1).

-

Prepare a solution of streptavidin-labeled dye acceptor.

-

Serially dilute the test compounds (agonists) in an appropriate buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the NR1H4-LBD/coactivator peptide mixture.

-

Add the diluted test compounds to the wells.

-

Incubate at room temperature for a specified period (e.g., 2 hours) to allow for binding.

-

Add the streptavidin-labeled dye acceptor.

-

Incubate for an additional period to allow for the FRET reaction to occur.

-

-

Data Acquisition:

FXR Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NR1H4 in response to an agonist.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with an expression vector for human NR1H4 and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter. A vector for a constitutively expressed reporter (e.g., Renilla luciferase) is also co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection, treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of NR1H4.

Protocol:

-

Cell/Tissue Treatment and Cross-linking:

-

Treat cells (e.g., HepG2) or animal models with the NR1H4 agonist or vehicle control.

-

Cross-link proteins to DNA using formaldehyde.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to generate DNA fragments of a desired size range (e.g., 200-600 bp).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to NR1H4.

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

DNA Purification and Library Preparation:

-

Reverse the cross-linking and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA fragments.

-

-

Sequencing and Data Analysis:

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in the expression of NR1H4 target genes following agonist treatment.

Protocol:

-

Cell/Tissue Treatment and RNA Extraction:

-

Treat cells or animal models with the NR1H4 agonist or vehicle control.

-

Isolate total RNA from the samples.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

-

Real-Time PCR:

-

Perform real-time PCR using primers specific for the target genes (e.g., SHP, BSEP, CYP7A1) and a reference gene (e.g., GAPDH).

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the PCR product in real-time.

-

-

Data Analysis:

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for identifying NR1H4 activators.

References

- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. mdpi.com [mdpi.com]

- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fexaramine - Wikipedia [en.wikipedia.org]

- 17. Fexaramine | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. amsbio.com [amsbio.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. researchgate.net [researchgate.net]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. benchchem.com [benchchem.com]

- 25. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. SUMOylation of the Farnesoid X Receptor (FXR) Regulates the Expression of FXR Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Function of NR1H4/FXR: A Technical Guide for Researchers

An In-depth Examination of the Farnesoid X Receptor's Role in Cellular Regulation, with Detailed Experimental Methodologies

Abstract

Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor with a pivotal role in regulating a diverse array of physiological processes.[1][2][3][4] Primarily recognized as a bile acid receptor, FXR's functional repertoire extends to the intricate control of lipid and glucose homeostasis, the modulation of inflammatory responses, and the regulation of cell proliferation and apoptosis.[1][5][6] Dysregulation of FXR signaling has been implicated in a variety of pathologies, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it a compelling therapeutic target for drug development professionals.[4] This technical guide provides a comprehensive overview of the function of FXR activators, details key signaling pathways, presents quantitative data from relevant studies, and outlines detailed protocols for essential experimental assays.

Core Function and Mechanism of Action

FXR is predominantly expressed in tissues central to metabolism, such as the liver and intestine.[1][2] Its activation is primarily initiated by the binding of endogenous bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent natural ligands.[2][7] Synthetic agonists, such as GW4064 and obeticholic acid, have also been developed and are instrumental in studying FXR function.[5][8]

Upon ligand binding, FXR undergoes a conformational change, leading to its translocation to the cell nucleus.[2] In the nucleus, it typically forms a heterodimer with the Retinoid X Receptor (RXR).[2][7] This FXR/RXR heterodimer then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of its target genes, thereby modulating their transcription.[9]

Regulation of Bile Acid Homeostasis

A primary function of FXR activation is the maintenance of bile acid homeostasis through a negative feedback loop.[1][10] Activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[11] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[2][10] This mechanism prevents the excessive accumulation of potentially cytotoxic bile acids.[12]

Furthermore, FXR activation promotes the efflux of bile acids from hepatocytes by upregulating the expression of key transporters, including the Bile Salt Export Pump (BSEP or ABCB11) and the Multidrug Resistance-associated Protein 2 (MRP2 or ABCC2).[9] In the intestine, FXR activation stimulates the expression of the Fibroblast Growth Factor 19 (FGF19), which signals to the liver to further suppress CYP7A1 expression.[1][12]

Modulation of Lipid and Glucose Metabolism

FXR plays a significant role in regulating lipid and glucose metabolism.[1][4][5] Its activation can lead to a reduction in serum triglycerides by influencing the expression of genes involved in lipoprotein metabolism.[11] Additionally, FXR activation has been shown to impact hepatic glucose metabolism by modulating gluconeogenesis and glycogen (B147801) synthesis.[9]

Anti-inflammatory and Anti-fibrotic Effects

Emerging evidence highlights the anti-inflammatory and anti-fibrotic properties of FXR activation.[5][6] In the context of liver disease, FXR agonists have been demonstrated to reduce inflammation and fibrosis.[5] The proposed mechanism involves the inhibition of pro-inflammatory signaling pathways, such as NF-κB.[9]

Signaling Pathways

The activation of NR1H4/FXR initiates a cascade of molecular events that regulate gene expression. The canonical signaling pathway involves heterodimerization with RXR and binding to FXREs.

Figure 1: Canonical NR1H4/FXR Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of NR1H4/FXR activators.

Table 1: Potency of FXR Agonists in Reporter Gene Assays

| Compound | Cell Line | EC50 | Reference |

|---|---|---|---|

| Fexaramine | - | 25 nM | [13] |

| Fexarine | - | 38 nM | [13] |

| Fexarene | - | 36 nM | [13] |

| GW4064 | - | 80 nM | [13] |

| LT-141A | - | 6 µM |[2] |

Table 2: Regulation of Target Gene Expression by FXR Activation

| Target Gene | Treatment | Cell/Tissue Type | Fold Change | Reference |

|---|---|---|---|---|

| SHP | SR45023A | Rat Aortic Smooth Muscle Cells | Varies | [11] |

| PLTP | SR45023A | Rat Aortic Smooth Muscle Cells | >2-fold | [11] |

| MYC | Chenodeoxycholic Acid (30 µM) | HT29 Colon Cancer Cells | Time-dependent induction | [14] |

| NR1H4 | - | Biliary Atresia vs. Control | 1.257±0.878 vs. 2.352±1.276 (mRNA) | [6] |

| PPARα | - | Biliary Atresia vs. Control | 0.152±0.116 vs. 0.318±0.2 (mRNA) |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NR1H4/FXR function.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Binding Site Identification

This protocol outlines the steps to identify genome-wide binding sites of FXR in response to an activator.[12]

Figure 2: Experimental Workflow for ChIP-seq.

Methodology:

-

Cell Culture and Treatment: Culture human hepatocytes (e.g., HepG2) to 80-90% confluency. Treat cells with the desired concentration of the NR1H4 activator (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).[12]

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-600 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-FXR antibody. Use a non-specific IgG as a negative control. Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit.[12]

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.[12]

-

Data Analysis: Align sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of FXR enrichment. Perform peak annotation and motif analysis to identify the consensus FXR binding sequence.[9][12]

Reporter Gene Assay for FXR Transactivation

This assay measures the ability of a compound to activate FXR-mediated gene transcription.[2][3]

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with two plasmids:

-

An expression vector encoding the human NR1H4/FXR protein.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXRE.

-

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound or a known FXR agonist (positive control) for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the dose-response curve and calculate the EC50 value.

Coactivator Recruitment Assay (TR-FRET)

This biochemical assay determines the ability of a compound to promote the interaction between FXR and a coactivator peptide.[8][13]

Methodology:

-

Reagents:

-

Europium-labeled GST-FXR Ligand Binding Domain (LBD) fusion protein.

-

Allophycocyanin (APC)-labeled coactivator peptide (e.g., from SRC-1).

-

Test compounds and a known FXR agonist.

-

-

Assay Procedure: In a microplate, combine the europium-labeled FXR-LBD, the APC-labeled coactivator peptide, and the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached.

-

Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. Excitation of the europium donor will lead to emission from the APC acceptor only when the two are in close proximity (i.e., when the coactivator is recruited to the FXR-LBD).

-

Data Analysis: The TR-FRET signal is proportional to the extent of coactivator recruitment. Plot the signal against the compound concentration to determine the EC50.[13]

Conclusion

The activation of NR1H4/FXR represents a critical regulatory node in a multitude of physiological pathways. Its well-established roles in bile acid, lipid, and glucose metabolism, coupled with its emerging functions in inflammation and cell fate decisions, underscore its importance as a therapeutic target. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to further elucidate the intricate functions of FXR and to identify and characterize novel modulators of its activity. A thorough understanding of the molecular mechanisms governed by FXR activation will be instrumental in the development of innovative therapies for a range of metabolic and inflammatory diseases.

References

- 1. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The farnesoid X receptor activates transcription independently of RXR at non-canonical response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]

- 8. Transactivation and Coactivator Recruitment Assays for Measuring Farnesoid X Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4) in Colon Cancer Cell Survival through the Regulation of c-Myc Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Potent NR1H4/FXR Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has made it a promising therapeutic target for a range of conditions, including primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and other metabolic disorders. The discovery of potent and selective FXR agonists has been a key objective in medicinal chemistry. This technical guide provides an in-depth overview of the discovery and synthesis of representative FXR activators, with a focus on the clinically approved steroidal agonist, Obeticholic Acid (OCA), and the widely used non-steroidal research tool, GW4064. It details the experimental protocols for key assays, presents quantitative activity data for prominent agonists, and illustrates the underlying biological and chemical processes through detailed diagrams.

Introduction to NR1H4 (FXR) and Its Therapeutic Potential

NR1H4, or FXR, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR functions as the body's primary bile acid sensor. Natural bile acids, such as chenodeoxycholic acid (CDCA), are the endogenous ligands for FXR.

Upon activation by a ligand, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.

The activation of FXR initiates a complex signaling cascade that governs:

-

Bile Acid Homeostasis : FXR activation inhibits the synthesis of new bile acids from cholesterol by downregulating the expression of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). It also promotes the transport and excretion of bile acids.

-

Lipid Metabolism : FXR plays a crucial role in regulating triglyceride levels by suppressing lipogenesis and promoting the clearance of free fatty acids.

-

Glucose Metabolism : Activation of FXR has been shown to improve insulin (B600854) sensitivity and reduce plasma glucose levels in diabetic models.

-

Inflammation and Fibrosis : FXR exhibits anti-inflammatory and anti-fibrotic properties, making it a target for chronic liver diseases.

Given these multifaceted roles, the development of synthetic FXR agonists with improved potency, selectivity, and pharmacokinetic properties compared to endogenous ligands has been a major focus of drug discovery efforts.

The Discovery of Potent FXR Activators

The journey to discover potent FXR activators has followed several strategic paths, from modifying natural ligands to high-throughput screening of large chemical libraries.

From Natural Ligands to a First-in-Class Drug: The Obeticholic Acid Story

The discovery of Obeticholic Acid (OCA), the first FXR agonist approved for clinical use, is a prime example of lead optimization based on a natural ligand.

-

Starting Point - Chenodeoxycholic Acid (CDCA) : In 1999, the natural primary bile acid CDCA was identified as the most potent endogenous FXR agonist. However, its potency is modest (EC50 ≈ 50 µM) and it has limited selectivity.[1]

-

Hit-to-Lead and SAR Studies : Researchers at the University of Perugia, led by Roberto Pellicciari, began synthesizing derivatives of CDCA to improve its activity. Structure-activity relationship (SAR) studies revealed that modifications at the 6-position of the steroid core could significantly enhance potency.

-

Lead Optimization : The introduction of a small alkyl group at the 6α-position was found to be particularly beneficial. This led to the synthesis of 6α-ethyl-chenodeoxycholic acid, later named Obeticholic Acid (OCA).[1]

-

Candidate Selection : OCA (also known as INT-747) proved to be a highly potent and selective FXR agonist, approximately 100 times more potent than CDCA (EC50 ≈ 99 nM).[2] Its favorable preclinical profile led to its advancement into clinical trials and eventual FDA approval for the treatment of Primary Biliary Cholangitis.[2]

High-Throughput Screening (HTS) and the Discovery of Non-Steroidal Agonists: GW4064

In parallel to the development of steroidal agonists, efforts were made to identify novel, non-steroidal scaffolds through high-throughput screening. This approach led to the discovery of GW4064.

-

Screening Campaign : A high-throughput screen was designed to identify compounds that could induce the recruitment of a coactivator peptide to the FXR ligand-binding domain (LBD). This is often done using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Hit Identification : From a large compound library, a hit with a trisubstituted isoxazole (B147169) scaffold was identified.

-

Lead Optimization : Subsequent medicinal chemistry efforts focused on optimizing this scaffold. This led to the development of GW4064, a potent and selective non-steroidal FXR agonist with an EC50 in the nanomolar range (EC50 ≈ 65 nM).[2][3]

-

Research Tool : While GW4064's poor pharmacokinetic properties limited its clinical development, its high potency and selectivity have made it an invaluable tool for preclinical research to elucidate the physiological functions of FXR.[1]

Discovery Workflow Diagram

Caption: A generalized workflow for the discovery of NR1H4/FXR agonists.

Synthesis of Representative NR1H4 Activators

The chemical synthesis of FXR activators varies significantly depending on the structural scaffold. Below are representative synthetic routes for Obeticholic Acid and GW4064.

Synthesis of Obeticholic Acid (OCA)

OCA is a semi-synthetic derivative of chenodeoxycholic acid (CDCA). A common synthetic approach involves several key transformations of the steroid core.

Synthetic Scheme for Obeticholic Acid

Caption: A simplified synthetic pathway for Obeticholic Acid (OCA) from CDCA.

General Protocol Outline:

-

Protection and Oxidation : The 3α-hydroxyl and 24-carboxylic acid groups of the starting material (often a CDCA derivative) are protected. The 7α-hydroxyl group is then oxidized to a ketone.

-

Aldol Condensation : The resulting 7-keto intermediate undergoes a base-catalyzed aldol condensation with acetaldehyde (B116499) at the C6 position to introduce the ethylidene group.

-

Stereoselective Hydrogenation : The double bond of the 6-ethylidene group is stereoselectively reduced, typically using catalytic hydrogenation (e.g., with Pd/C), to yield the desired 6α-ethyl configuration.

-

Stereoselective Reduction : The 7-keto group is then stereoselectively reduced back to a 7α-hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH4).

-

Deprotection and Purification : Finally, any protecting groups are removed, and the final product, Obeticholic Acid, is purified, often by recrystallization.

Synthesis of GW4064

The synthesis of the non-steroidal agonist GW4064 involves the construction of its characteristic trisubstituted isoxazole core and stilbene-like structure.

Synthetic Scheme for GW4064

Caption: A conceptual synthetic route for the non-steroidal agonist GW4064.

General Protocol Outline:

-

Isoxazole Ring Formation : The core 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety is typically constructed first. This can be achieved through the reaction of 2,6-dichlorobenzaldehyde oxime with an appropriate β-ketoester, such as isopropyl acetoacetate, under basic conditions.

-

Stilbene Formation : The stilbene-like backbone is often assembled using a coupling reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to connect the two aromatic rings with a carbon-carbon double bond.

-

Ether Linkage : The isoxazole moiety is connected to the central phenolic ring via an ether linkage, often through a Williamson ether synthesis or a Mitsunobu reaction.

-

Final Assembly and Deprotection : The final steps involve coupling the different fragments and deprotecting the carboxylic acid group to yield the final GW4064 product.

Quantitative Activity Data of NR1H4 Activators

The potency of FXR agonists is typically characterized by their half-maximal effective concentration (EC50) in cell-based reporter gene assays or their binding affinity (Ki or Kd) in biochemical assays. The table below summarizes publicly available data for several key FXR agonists.

| Compound Name | Scaffold Type | Assay Type | EC50 (nM) | Reference(s) |

| Chenodeoxycholic Acid (CDCA) | Steroidal (Bile Acid) | Reporter Gene Assay | ~50,000 | [1] |

| Obeticholic Acid (OCA) | Steroidal (Semi-synthetic) | TR-FRET | 99 | [1][2] |

| GW4064 | Non-Steroidal (Isoxazole) | Reporter Gene Assay | 65 | [2][3] |

| Fexaramine | Non-Steroidal (Biaryl Cinnamate) | Reporter Gene Assay | 25 - 38 | [1][4] |

| WAY-362450 (XL335) | Non-Steroidal | Reporter Gene Assay | 4 | [4] |

| Cilofexor (GS-9674) | Non-Steroidal | Reporter Gene Assay | 43 | [3] |

| Tropifexor (LJN452) | Non-Steroidal | Reporter Gene Assay | 0.2 | [3] |

Note: EC50 values can vary depending on the specific cell line, reporter construct, and assay conditions used.

Detailed Experimental Protocols

The identification and characterization of NR1H4 activators rely on robust and reproducible in vitro assays. Below are detailed protocols for two of the most common primary screening and validation assays.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate FXR-mediated transcription of a reporter gene (luciferase).

Principle: Cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids: one expressing the human FXR protein (or its ligand-binding domain fused to a GAL4 DNA-binding domain) and a second "reporter" plasmid containing a luciferase gene downstream of FXREs (or GAL4 upstream activating sequences). If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of FXR activation.

Protocol:

-

Cell Culture and Plating : Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well or 384-well white, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate for 18-24 hours.

-

Transfection : Prepare a transfection mix containing the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). Add the mix to the cells and incubate for 4-6 hours.

-

Compound Treatment : Prepare serial dilutions of test compounds in serum-free medium. Remove the transfection medium from the cells and add the compound dilutions. Include a positive control (e.g., CDCA or GW4064) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation : Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Detection : Remove the medium and add a passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking. Add the luciferase assay substrate to the wells.

-

Data Acquisition : Immediately measure the luminescence signal using a microplate luminometer.

-

Data Analysis : Normalize the raw luminescence units (RLU) to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the normalized RLU against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: The FXR-LBD is tagged (e.g., with GST or His6) and associated with a long-lifetime fluorescent donor (e.g., a Terbium cryptate-labeled anti-tag antibody). A synthetic peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1) is labeled with a fluorescent acceptor (e.g., d2 or fluorescein). In the presence of an agonist, the coactivator peptide is recruited to the FXR-LBD. This brings the donor and acceptor fluorophores into close proximity, allowing for fluorescence resonance energy transfer. The resulting acceptor emission signal is measured after a time delay to reduce background fluorescence.

Protocol:

-

Reagent Preparation : Prepare an assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4). Dilute the Tb-labeled anti-GST antibody, GST-FXR-LBD protein, and d2-labeled SRC-1 peptide to their final concentrations in the assay buffer.

-

Compound Plating : In a low-volume 384-well plate, dispense serial dilutions of test compounds. Include positive (e.g., GW4064) and negative (vehicle) controls.

-

Reagent Addition : Add the GST-FXR-LBD protein to all wells. Subsequently, add a pre-mixed solution of the Tb-anti-GST antibody and the d2-SRC-1 peptide.

-

Incubation : Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

-

Data Acquisition : Read the plate on a TR-FRET-compatible microplate reader. Excite the Terbium donor (e.g., at 337 nm) and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

-

Data Analysis : Calculate the ratio of the acceptor emission to the donor emission (665 nm / 620 nm) and multiply by 10,000. Plot the TR-FRET ratio against the compound concentration and fit the data to determine the EC50 value. The robustness of the assay can be assessed by calculating the Z'-factor.

NR1H4/FXR Signaling Pathway

The activation of FXR by an agonist triggers a cascade of gene regulation that ultimately leads to its diverse physiological effects.

Caption: Overview of the NR1H4/FXR signaling pathway upon agonist activation.

Conclusion

The discovery and development of NR1H4/FXR activators represent a significant advancement in the potential treatment of chronic liver and metabolic diseases. The journey from understanding the role of the natural ligand CDCA to the rational design of the potent semi-synthetic agonist Obeticholic Acid, and the parallel discovery of non-steroidal agonists like GW4064 through high-throughput screening, highlights the power of modern drug discovery strategies. The continued exploration of FXR biology, aided by the robust chemical tools and assays detailed in this guide, promises to yield next-generation activators with improved efficacy and safety profiles, offering new hope for patients with these challenging conditions.

References

Farnesoid X Receptor (FXR) Agonist 1: A Technical Guide to Cellular Targets and Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that serves as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation by natural ligands (bile acids) or synthetic agonists triggers a complex network of signaling pathways, primarily in the liver and intestine, making it a prominent therapeutic target for metabolic and cholestatic diseases.[3][4] This document provides an in-depth technical overview of the cellular targets and mechanisms of action of a representative Farnesoid X Receptor agonist, hereafter referred to as "FXR Agonist 1." It details the signaling cascades, downstream gene regulation, and includes experimental protocols and quantitative data to support further research and development in this field.

Core Mechanism of Action

FXR is activated by endogenous bile acids, such as chenodeoxycholic acid (CDCA).[5] Synthetic agonists are designed to be more potent and selective. Upon entering the cell, FXR Agonist 1 binds to the ligand-binding domain of FXR. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[6] The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[7] This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs), which are typically inverted repeats separated by one nucleotide (IR-1).[8] This binding modulates the transcription of a wide array of target genes, leading to coordinated physiological responses.[7]

Cellular Targets and Physiological Effects

FXR's regulatory actions are highly tissue-specific, with the most profound effects observed in the liver and intestine.[8]

Hepatic Cellular Targets

In the liver, FXR activation orchestrates the homeostasis of bile acids, lipids, and glucose.

-

Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by repressing the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1).[9][10] This repression is primarily indirect, mediated by the induction of the Small Heterodimer Partner (SHP, also known as NR0B2), which in turn inhibits the activity of other transcription factors required for CYP7A1 expression.[9][11] Simultaneously, FXR promotes bile acid transport and excretion by upregulating key transporters like the Bile Salt Export Pump (BSEP or ABCB11) and Multidrug Resistance-Associated Protein 2 (MRP2).[12]

-

Lipid Metabolism: FXR activation lowers triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key regulator of lipogenesis, and by promoting fatty acid oxidation.[4][9]

-

Glucose Metabolism: FXR plays a role in maintaining glucose homeostasis by repressing key gluconeogenic enzymes.[4]

Intestinal Cellular Targets

In the intestine, FXR regulates bile acid absorption and signaling to the liver.

-

Bile Acid Absorption: FXR activation induces the expression of the Ileal Bile Acid-Binding Protein (IBABP or FABP6), which facilitates the transport of bile acids across enterocytes.[13] It also regulates the expression of transporters like the Organic Solute Transporter alpha and beta (OSTα/β), which are crucial for basolateral efflux of bile acids into the portal circulation.[8][14]

-

Endocrine Signaling: A critical function of intestinal FXR is the induction of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice).[14][15] FGF19 is secreted from enterocytes, travels to the liver, and binds to its receptor (FGFR4/β-Klotho) on hepatocytes.[14] This signaling event potently represses CYP7A1 expression, providing a key feedback mechanism from the gut to the liver to control bile acid synthesis.[14][16]

Quantitative Data on FXR Agonist 1 Activity

The efficacy of an FXR agonist is determined by its potency in activating the receptor and its effect on downstream target gene expression. The data presented are representative values for potent, selective synthetic FXR agonists like GW4064 or Obeticholic Acid (OCA).

Table 1: Potency of Representative Synthetic FXR Agonists

| Agonist | Type | EC₅₀ (nM) | Target | Reference |

|---|---|---|---|---|

| GW4064 | Non-steroidal | 0.2 - 30 | Human FXR | [3][17] |

| Obeticholic Acid (OCA) | Steroidal | 99 | Human FXR | [3] |

| Tropifexor (LJN452) | Non-steroidal | 0.2 | Human FXR | [7] |

| WAY-362450 | Non-steroidal | 30 | Human FXR |[3] |

Table 2: Representative Regulation of Key Hepatic Target Genes by FXR Agonist 1 (Data derived from in vivo mouse models or primary human hepatocyte studies)

| Gene Symbol | Gene Name | Function | Regulation | Fold Change (Approx.) | Reference |

|---|---|---|---|---|---|

| NR0B2 (SHP) | Small Heterodimer Partner | Transcriptional Repressor | Upregulated | +5 to +15 | [11][18] |

| ABCB11 (BSEP) | Bile Salt Export Pump | Bile Acid Efflux | Upregulated | +3 to +8 | [12][14] |

| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis | Downregulated | -5 to -10 | [9][12] |

| SREBF1 (SREBP-1c) | Sterol Regulatory Element-Binding Protein 1c | Lipogenesis | Downregulated | -2 to -4 |[9] |

Table 3: Representative Regulation of Key Intestinal Target Genes by FXR Agonist 1 (Data derived from in vivo mouse models or intestinal cell lines)

| Gene Symbol | Gene Name | Function | Regulation | Fold Change (Approx.) | Reference |

|---|---|---|---|---|---|

| FGF19 (Human) | Fibroblast Growth Factor 19 | Endocrine Signaling | Upregulated | +10 to +50 | [13][14] |

| FABP6 (IBABP) | Ileal Bile Acid-Binding Protein | Intracellular BA Transport | Upregulated | +4 to +10 | [13][19] |

| SLC51A (OSTα) | Organic Solute Transporter α | Basolateral BA Efflux | Upregulated | +3 to +7 | [8][14] |

| SLC51B (OSTβ) | Organic Solute Transporter β | Basolateral BA Efflux | Upregulated | +3 to +7 |[8][14] |

Table 4: Representative FXR ChIP-seq Peak Distribution in Liver (Illustrative data based on published studies with FXR agonists)[18][20][21]

| Genomic Region | Number of FXR Binding Sites | Percentage of Total |

|---|---|---|

| Intergenic | ~7,000 | 44% |

| Intronic | ~5,100 | 32% |

| Promoter (≤2 kb from TSS) | ~1,600 | 10% |

| Downstream (≤2 kb) | ~1,000 | 6% |

| Exon / UTR | ~1,500 | 8% |

| Total | ~16,200 | 100% |

Experimental Protocols

Luciferase Reporter Gene Assay for FXR Activation

This cell-based assay is a cornerstone for quantifying the ability of a compound to activate FXR.[22][23] It typically uses a chimeric receptor system to minimize off-target effects.[24]

Methodology:

-

Cell Culture: Seed human embryonic kidney (HEK293T) cells into a 96-well plate at a density of ~2.5 x 10⁴ cells/well and incubate for 20-24 hours.[24]

-

Transfection: Prepare a plasmid mixture containing:

-

An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the human FXR ligand-binding domain (LBD).

-

A reporter plasmid containing multiple copies of the Gal4 Upstream Activator Sequence (UAS) driving the expression of Firefly luciferase.[25][26]

-

A control plasmid with a constitutive promoter (e.g., SV40) driving Renilla luciferase expression to normalize for transfection efficiency and cell viability.[24]

-

Transfect the cells with this mixture using a suitable transfection reagent and incubate for 4-6 hours.

-

-

Compound Treatment: Replace the transfection medium with fresh medium containing various concentrations of "FXR Agonist 1" or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 16-24 hours to allow for reporter gene expression.[24]

-

Luminescence Measurement: Use a dual-luciferase assay system. First, lyse the cells and measure the Firefly luciferase activity. Then, add a second reagent to quench the Firefly signal and measure the Renilla luciferase activity.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the agonist concentration to determine the EC₅₀ value.[27]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a transcription factor like FXR.[20]

Methodology:

-

Cell Treatment: Culture human hepatocytes (e.g., HepG2 or primary cells) and treat with "FXR Agonist 1" (e.g., 1-10 µM) or a vehicle control for a specified duration (e.g., 1-4 hours).[20]

-

Cross-linking: Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Extract the chromatin and shear it into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to FXR. A parallel IP with a non-specific IgG antibody should be performed as a negative control.[20]

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the bound complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment (FXR binding sites) compared to the input or IgG control.[21] Perform downstream analysis, including motif discovery (to find FXREs) and pathway analysis of nearby genes.[28]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Role of Farnesoid X Receptor in the Determination of Liver Transcriptome during Postnatal Maturation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 6. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 10. How Do Farnesoid X Receptor Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 11. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 13. Farnesoid-X receptor as a therapeutic target for inflammatory bowel disease and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. eubopen.org [eubopen.org]

- 25. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A Comprehensive FXR Signaling Atlas Derived from Pooled ChIP-seq Data - PubMed [pubmed.ncbi.nlm.nih.gov]

The NR1H4 (FXR) Activator 1 Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Farnesoid X Receptor's Role in Metabolic and Inflammatory Regulation

The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that functions as a master regulator of bile acid, lipid, and glucose homeostasis. As a bile acid sensor, FXR plays a critical role in the enterohepatic circulation, protecting hepatocytes from the cytotoxic effects of bile acid accumulation. Its multifaceted regulatory functions have positioned FXR as a promising therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes. This technical guide provides a comprehensive overview of the NR1H4 activator 1 signaling pathway, detailing its mechanism of action, downstream effects, and the experimental protocols used for its investigation.

Mechanism of NR1H4 (FXR) Activation and Signal Transduction

FXR is predominantly expressed in tissues central to nutrient metabolism, including the liver, intestine, kidneys, and adrenal glands. Its endogenous ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural activator. Upon ligand binding, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.

One of the primary and most well-characterized downstream events of FXR activation is the induction of the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor of several key genes involved in bile acid synthesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This negative feedback loop is a cornerstone of bile acid homeostasis.

Another critical signaling axis involves the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine (FGF15 in rodents). Intestinal FXR activation leads to the secretion of FGF19, which travels to the liver via the portal circulation. In the liver, FGF19 binds to its receptor, FGFR4, and its coreceptor, β-Klotho, initiating a signaling cascade that potently represses CYP7A1 expression, further contributing to the feedback inhibition of bile acid synthesis.

Figure 1: Core NR1H4 (FXR) signaling cascade.

Quantitative Data on NR1H4 (FXR) Activators

The potency and efficacy of FXR activators are critical parameters in drug development. These are typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following tables summarize key quantitative data for prominent FXR activators.

Table 1: In Vitro Potency of Selected NR1H4 (FXR) Activators

| Compound | Type | Target | EC50 (nM) | Reference |

| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | Human FXR | ~25,000 | |

| Obeticholic Acid (OCA) | Semisynthetic Bile Acid Analog | Human FXR | 99 | |

| GW4064 | Non-steroidal Agonist | Human FXR | 65 | |

| Cilofexor (GS-9674) | Non-steroidal Agonist | Human FXR | 43 | |

| Tropifexor (LJN452) | Non-steroidal Agonist | Human FXR | 0.2 | |

| EDP-305 | Non-steroidal Agonist | Human FXR | 8 |

Table 2: Clinical Trial Efficacy Data for Obeticholic Acid (OCA) in NASH

| Study (Phase) | Treatment Group | Primary Endpoint | Result | p-value | Reference |

| REGENERATE (Phase 3) | OCA 25 mg/day | ≥1-stage fibrosis improvement with no worsening of NASH at 18 months | 22.4% of patients | <0.0001 vs. placebo | |

| REGENERATE (Phase 3) | Placebo | ≥1-stage fibrosis improvement with no worsening of NASH at 18 months | 9.6% of patients | N/A | |

| FLINT (Phase 2b) | OCA 25 mg/day | ≥2-point decrease in NAFLD Activity Score (NAS) with no worsening of fibrosis at 72 weeks | 45% of patients | <0.001 vs. placebo | |

| FLINT (Phase 2b) | Placebo | ≥2-point decrease in NAFLD Activity Score (NAS) with no worsening of fibrosis at 72 weeks | 21% of patients | N/A |

Metabolic Regulation by NR1H4 (FXR) Activation

FXR activation exerts profound effects on multiple metabolic pathways, contributing to its therapeutic potential.

Bile Acid Homeostasis

As the primary bile acid sensor, FXR orchestrates a tight feedback regulation of bile acid levels.

-

Inhibition of Synthesis: FXR activation transcriptionally represses CYP7A1, the rate-limiting enzyme in the classical pathway of bile acid synthesis. This occurs through two main mechanisms: the induction of SHP in the liver and the induction of FGF19 in the intestine.

-

Promotion of Efflux: FXR induces the expression of the Bile Salt Export Pump (BSEP, ABCB11), a canalicular transporter responsible for secreting bile acids from hepatocytes into the bile. It also upregulates the expression of the Organic Solute Transporter alpha and beta (OSTα/OSTβ), which are basolateral transporters that facilitate the efflux of bile acids from enterocytes and hepatocytes into the portal and sinusoidal blood, respectively.

-

Inhibition of Uptake: FXR activation leads to the repression of the Na+-taurocholate cotransporting polypeptide (NTCP, SLC10A1), the primary transporter responsible for the uptake of conjugated bile acids from the blood into hepatocytes.

Figure 2: FXR's role in bile acid homeostasis.

Lipid Metabolism

FXR activation has a generally favorable impact on lipid metabolism, primarily by reducing triglyceride levels.

-

Inhibition of Lipogenesis: FXR activation represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. This repression is mediated, in part, by SHP.

-

Promotion of Fatty Acid Oxidation: FXR induces the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the expression of genes involved in fatty acid β-oxidation.

-

Modulation of Lipoprotein Metabolism: FXR activation leads to decreased production of Very-Low-Density Lipoprotein (VLDL) and increased clearance of triglycerides from the circulation.

Figure 3: FXR's influence on lipid metabolism.

Glucose Metabolism

FXR plays a complex role in glucose homeostasis, with effects on both glucose production and insulin (B600854) sensitivity.

-

Regulation of Gluconeogenesis: FXR activation has been shown to repress the expression of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing hepatic glucose production. This effect is also partially mediated by SHP.

-

Modulation of Glycolysis and Glycogen (B147801) Synthesis: FXR can inhibit glycolysis and promote glycogen synthesis, contributing to the maintenance of glucose homeostasis.

-

Improvement of Insulin Sensitivity: Several studies have demonstrated that FXR activation can improve insulin sensitivity in both preclinical models and in patients with type 2 diabetes.

Figure 4: FXR's impact on glucose metabolism.

Role in Inflammation and Fibrosis

Beyond its metabolic functions, FXR has emerged as a key regulator of inflammatory and fibrotic processes, particularly in the liver and intestine.

-

Anti-inflammatory Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This transrepression of NF-κB signaling leads to a reduction in the expression of pro-inflammatory cytokines.

-

Anti-fibrotic Effects: In the context of liver fibrosis, FXR activation in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, can inhibit their activation and proliferation. This anti-fibrotic effect is partly mediated by the induction of SHP.

Experimental Protocols for Studying the NR1H4 (FXR) Pathway

Investigating the FXR signaling pathway requires a combination of molecular and cellular biology techniques. The following are detailed protocols for three key experimental approaches.

Luciferase Reporter Gene Assay for FXR Activation

This assay is used to quantify the ability of a compound to activate FXR-mediated transcription.

Workflow:

Figure 5: Luciferase reporter assay workflow.

Detailed Methodology:

-

Cell Culture: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection:

-

Prepare a transfection mix containing a plasmid encoding human FXR, a luciferase reporter plasmid containing multiple copies of an FXRE upstream of the luciferase gene, and a transfection reagent (e.g., Lipofectamine).

-

A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

-

Compound Treatment:

-

Remove the transfection mix and replace it with fresh media containing the test compounds (NR1H4 activators) at various concentrations.

-

Include a positive control (e.g., GW4064) and a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression and luciferase protein accumulation.

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Add luciferase assay substrate to the lysate.

-

Measure the firefly luciferase activity using a luminometer. If a Renilla luciferase control was used, measure its activity as well.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) for Identifying FXR Binding Sites

ChIP is used to identify the specific DNA regions to which FXR binds in a cellular context.

Workflow:

Figure 6: Chromatin immunoprecipitation workflow.

Detailed Methodology:

-

Cell Treatment and Crosslinking:

-

Treat cultured cells (e.g., HepG2) with an FXR agonist or vehicle control.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and resuspend them in a lysis buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the chromatin with an antibody specific to FXR overnight at 4°C. A non-specific IgG should be used as a negative control.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads several times with different buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Crosslinking and DNA Purification:

-

Reverse the formaldehyde crosslinks by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

DNA Analysis:

-

qPCR: Quantify the enrichment of specific DNA sequences (e.g., the promoter of a known FXR target gene like SHP) in the immunoprecipitated DNA relative to the input DNA and the IgG control.

-

ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and subject it to high-throughput sequencing to identify all FXR binding sites across the genome.

-

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the change in the mRNA levels of FXR target genes following treatment with an activator.

Workflow:

Figure 7: Quantitative PCR workflow.

Detailed Methodology:

-

Cell Treatment and RNA Isolation:

-

Treat cultured cells with the FXR activator at the desired concentration and for the desired time.

-

Isolate total RNA from the cells using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR:

-

Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., SHP, BSEP, CYP7A1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Calculate the change in expression of the target gene relative to the reference gene and normalized to the vehicle control using the ΔΔCt method.

-

Conclusion

The NR1H4 (FXR) signaling pathway is a complex and pleiotropic system that plays a central role in coordinating metabolic and inflammatory responses. Its ability to regulate bile acid, lipid, and glucose homeostasis, coupled with its anti-inflammatory and anti-fibrotic properties, makes it an exceptionally attractive target for the development of novel therapeutics for a wide range of diseases. A thorough understanding of the molecular mechanisms of FXR activation and its downstream signaling cascades, facilitated by the robust experimental protocols detailed in this guide, is essential for the successful translation of FXR-targeted therapies into clinical practice. The continued exploration of this pathway holds significant promise for addressing unmet medical needs in metabolic and liver diseases.

The Biological Role of NR1H4 (Farnesoid X Receptor) Activation: A Technical Guide

Executive Summary: The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, NR1H4 is activated by endogenous bile acids, which are the end products of cholesterol metabolism.[1][4][5] Upon activation, NR1H4 orchestrates a complex transcriptional network that controls the synthesis, transport, and enterohepatic circulation of bile acids.[1][6][7][8] Beyond its central role in bile acid metabolism, NR1H4 activation influences triglyceride and lipoprotein levels, modulates glucose metabolism and insulin (B600854) sensitivity, and exerts potent anti-inflammatory effects.[4][9][10][11][12] Dysregulation of NR1H4 signaling is implicated in a range of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome.[13][14][15][16] Consequently, NR1H4 has emerged as a major therapeutic target, with several agonists in clinical development for these conditions.[17][18][19][20] This guide provides an in-depth overview of the molecular mechanisms, biological functions, and therapeutic relevance of NR1H4 activation for researchers and drug development professionals.

Introduction to NR1H4 (FXR)

NR1H4 is a member of the nuclear receptor superfamily, a class of proteins that directly regulate gene expression in response to small lipophilic molecules.[2] It was first identified in 1995 and was later found to be activated by farnesol (B120207) metabolites.[1][21] However, the primary endogenous ligands for NR1H4 were discovered in 1999 to be bile acids, with chenodeoxycholic acid (CDCA) being the most potent.[2] This discovery established NR1H4 as a critical sensor for bile acid levels, linking cholesterol metabolism directly to the regulation of gene expression.[1][6]

NR1H4 functions by forming a heterodimer with the Retinoid X Receptor (RXR).[2][15] This NR1H4/RXR complex binds to specific DNA sequences known as FXR Response Elements (FXREs), typically inverted repeats (IR-1), located in the regulatory regions of target genes, thereby activating or repressing their transcription.[15][22] Its expression is most abundant in tissues central to enterohepatic circulation, underscoring its pivotal role in metabolic regulation.[3][4]

Mechanism of NR1H4 Activation and Signaling

The activation of NR1H4 is a multi-step process initiated by ligand binding, which induces a conformational change in the receptor, leading to the recruitment of transcriptional co-regulators and modulation of target gene expression.

-

Ligand Binding : Endogenous bile acids (e.g., CDCA, cholic acid) or synthetic agonists bind to the Ligand Binding Domain (LBD) of NR1H4.[2]

-

Conformational Change : Ligand binding induces a conformational shift, causing the release of co-repressor proteins and the recruitment of co-activator complexes.[2]

-

Heterodimerization : Ligand-bound NR1H4 forms a heterodimer with RXR.[15]

-

DNA Binding : The NR1H4/RXR heterodimer translocates to the nucleus and binds to FXREs on the DNA of target genes.[22]

-

Transcriptional Regulation : The recruited co-activator complex, which often includes histone acetyltransferases, modifies chromatin structure and initiates the transcription of target genes. Conversely, NR1H4 can also repress gene expression, often through indirect mechanisms.

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 4. Role of farnesoid X receptor in inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 9. Farnesoid X receptor is essential for normal glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Role of farnesoid X receptor in inflammation and resolution | Semantic Scholar [semanticscholar.org]

- 13. FXR: a promising target for the metabolic syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of bile acids and their receptor FXR in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. surf.rutgers.edu [surf.rutgers.edu]

- 18. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 21. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 22. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

The Structure-Activity Relationship of NR1H4 Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for activators of the Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as the Farnesoid X Receptor (FXR). As a key regulator of bile acid, lipid, and glucose homeostasis, NR1H4 has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases.[1][2] This document summarizes quantitative data, details key experimental methodologies, and visualizes critical pathways to facilitate further research and drug development in this area.

Core Concepts in NR1H4 Activation

NR1H4 is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[3] Upon binding to its natural ligands, primarily bile acids such as chenodeoxycholic acid (CDCA), NR1H4 undergoes a conformational change that facilitates the recruitment of coactivators and subsequent regulation of target gene expression.[4] Synthetic NR1H4 activators are broadly classified into two main categories: steroidal (bile acid-based) and non-steroidal. The development of these activators aims to improve potency, selectivity, and pharmacokinetic properties compared to endogenous ligands.

Structure-Activity Relationship of Steroidal NR1H4 Activators

The primary endogenous agonist for NR1H4 is chenodeoxycholic acid (CDCA).[1][5] Extensive SAR studies on bile acid analogs have elucidated key structural features that govern their potency and efficacy.

A pivotal modification to the CDCA scaffold is the introduction of a 6α-alkyl group. Notably, the 6α-ethyl derivative, Obeticholic Acid (OCA), is a potent and selective NR1H4 agonist, approximately 100-fold more potent than CDCA.[2][5] Further key SAR insights for CDCA derivatives include:

-

The 7α-hydroxyl group is critical for binding affinity to NR1H4.[1][5]

-

The 3α-hydroxyl group is not essential for NR1H4 activation.[1][5]

-

The side chain is amenable to significant structural modifications, allowing for the modulation of pharmacokinetic properties.[1][5]

| Compound Name | Modification from CDCA | Assay Type | EC50 (nM) | Reference |

| Chenodeoxycholic Acid (CDCA) | - | FRET | ~10,000 | [5] |

| Obeticholic Acid (OCA, INT-747) | 6α-ethyl | FRET | 99 | [5] |

| INT-767 | 6α-ethyl, 23-sulfate | AlphaScreen | 7 ± 1.5 | [5] |

| TC-100 | 6α-ethyl, 11β-hydroxyl | Reporter Assay | 140 | [6] |

| MFA-1 | Modified steroid ring | HTRF | 16.9 | [1] |

Structure-Activity Relationship of Non-Steroidal NR1H4 Activators

Non-steroidal activators offer the potential for improved physicochemical properties and patentability. Fexaramine (B1672613) was one of the first potent, non-steroidal NR1H4 agonists discovered.[1][5] A key characteristic of fexaramine is its intestinal-restricted activity, which can be advantageous in minimizing systemic side effects.[1][7]

SAR studies on fexaramine and its derivatives have focused on optimizing its pharmacological profile. The general structure of fexaramine consists of a central scaffold with multiple regions amenable to modification.

| Compound Name | Key Structural Features | Assay Type | EC50 (nM) | Reference |

| Fexaramine | Benzopyran core | Cell-based reporter | 25 | [1][5] |

| Fexaramine | FRET (SRC1 binding) | 255 | [1][5] | |

| GW4064 | Stilbene derivative | Cell-based reporter | ~30 | [5] |

Experimental Protocols

NR1H4 Reporter Gene Assay

This assay measures the ability of a compound to activate NR1H4-mediated gene transcription.

Principle: HEK293T cells are co-transfected with an expression vector for human NR1H4 and a reporter plasmid containing a luciferase gene under the control of an NR1H4 response element (e.g., from the bile salt export pump, BSEP, promoter). Activation of NR1H4 by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Seed cells into 96-well plates at a density of 5 x 10^4 cells per well.

-

After 24 hours, co-transfect the cells with the NR1H4 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing the test compounds at various concentrations. Include a positive control (e.g., CDCA or GW4064) and a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Incubate the cells with the compounds for 24 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

If co-transfected with β-galactosidase, measure its activity to normalize the luciferase readings.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Workflow for a typical NR1H4 reporter gene assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between NR1H4 and a coactivator peptide.